Kikkanol F
CAS No.:
Cat. No.: VC1870530
Molecular Formula: C15H26O3
Molecular Weight: 254.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26O3 |
|---|---|
| Molecular Weight | 254.36 g/mol |
| IUPAC Name | (1R,2R,3S,6Z)-6-(hydroxymethyl)-10-methylidene-3-propan-2-ylcyclodec-6-ene-1,2-diol |
| Standard InChI | InChI=1S/C15H26O3/c1-10(2)13-8-7-12(9-16)6-4-5-11(3)14(17)15(13)18/h6,10,13-18H,3-5,7-9H2,1-2H3/b12-6-/t13-,14+,15+/m0/s1 |
| Standard InChI Key | DXLKOOQBJKRNLJ-INYXVGHSSA-N |
| Isomeric SMILES | CC(C)[C@@H]1CC/C(=C/CCC(=C)[C@H]([C@@H]1O)O)/CO |
| Canonical SMILES | CC(C)C1CCC(=CCCC(=C)C(C1O)O)CO |
Introduction
Chemical Structure and Properties
Kikkanol F possesses a complex cyclodecene structure with multiple functional groups that contribute to its biological activity. The compound is formally identified as (1R,2R,3S,6Z)-6-(hydroxymethyl)-10-methylidene-3-propan-2-ylcyclodec-6-ene-1,2-diol according to IUPAC nomenclature .
Structural Identifiers
The structural identifiers of Kikkanol F provide essential information for chemical database referencing and structural analysis, as detailed in Table 1.
Table 1: Structural Identifiers of Kikkanol F
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆O₃ |
| SMILES (Canonical) | CC(C)C1CCC(=CCCC(=C)C(C1O)O)CO |
| SMILES (Isomeric) | CC(C)[C@@H]1CC/C(=C/CCC(=C)C@HO)/CO |
| InChI | InChI=1S/C15H26O3/c1-10(2)13-8-7-12(9-16)6-4-5-11(3)14(17)15(13)18/h6,10,13-18H,3-5,7-9H2,1-2H3/b12-6-/t13-,14+,15+/m0/s1 |
| InChI Key | DXLKOOQBJKRNLJ-INYXVGHSSA-N |
The stereochemistry indicated in the IUPAC name and SMILES notation reflects the specific three-dimensional arrangement of atoms that is critical to the biological activity of Kikkanol F .
Physical and Chemical Characteristics
Kikkanol F appears as a colorless oil with distinctive optical rotation properties. Physical examination reveals it has a negative optical rotation ([α]²⁵D -95.7° when measured in chloroform solution), which is an important characteristic for confirming its identity and purity .
Physical Properties
Table 2: Physical and Chemical Properties of Kikkanol F
| Property | Value |
|---|---|
| Physical Form | Colorless oil |
| Optical Rotation | [α]²⁵D -95.7° (c=0.5, CHCl₃) |
| Molecular Weight | 254.36 g/mol |
| Exact Mass | 254.18819469 g/mol |
| Topological Polar Surface Area (TPSA) | 60.70 Ų |
| XlogP | 1.20 |
| Atomic LogP (AlogP) | 2.03 |
| H-Bond Acceptor Count | 3 |
| H-Bond Donor Count | 3 |
| Rotatable Bonds | 2 |
Spectroscopic analysis of Kikkanol F shows characteristic absorption bands in the infrared spectrum at 3360, 2930, 1651, and 904 cm⁻¹, indicating the presence of hydroxyl, alkyl, and olefinic functional groups . These spectral features are valuable for identification and verification purposes during isolation and purification procedures.
Biological Sources
Natural Occurrence
Kikkanol F has been conclusively identified and isolated from the flowers of Chrysanthemum indicum L. (Compositae family) . This plant species has significant traditional medicinal value in East Asian medical systems, particularly in Chinese medicine, where it is known as "Yagikka" or Chrysanthemi Indici Flos .
Chrysanthemum indicum has been used historically for treating various conditions, including inflammation, hypertension, and respiratory diseases . The plant contains over 190 different chemical constituents, including multiple sesquiterpenes like Kikkanol F, contributing to its diverse pharmacological effects .
Isolation and Characterization
Isolation Methodology
The isolation of Kikkanol F typically follows a bioassay-guided fractionation approach. Researchers have successfully isolated this compound from the flowers of Chrysanthemum indicum through a specific extraction and purification process:
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Initial extraction of dried flowers with methanol under reflux conditions
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Partition of the methanolic extract between ethyl acetate and water
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Collection of the ethyl acetate-soluble portion
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Sequential chromatographic purification using silica gel column chromatography
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Final purification and isolation of Kikkanol F as a colorless oil
Structural Elucidation
The absolute stereostructure of Kikkanol F was determined using a combination of chemical and spectroscopic methods. Key techniques included:
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High-resolution mass spectrometry (HR-MS) confirming the molecular formula C₁₅H₂₆O₃
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Infrared (IR) spectroscopy revealing characteristic functional group absorptions
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Nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) providing detailed structural information
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Application of the modified Mosher's method to determine absolute stereochemistry
The ¹H-NMR spectrum (in CD₃OD) showed distinctive signals including δ: 0.99, 1.01 (3H each, both d, J=6.4 Hz, 12 and 13-H₃), confirming the presence of isopropyl group methyl protons, along with other characteristic signals that helped establish the complete structure .
Pharmacological Properties
Inhibitory Activity Against Nitric Oxide Production
Comparative Inhibitory Activity
Table 3: Inhibitory Activity of Kikkanol F and Related Compounds Against NO Production in LPS-Activated Macrophages
| Compound | IC₅₀ (μM) |
|---|---|
| Kikkanol A | >100 (19.5% inhibition at 100 μM) |
| Kikkanol B | >100 (49.8% inhibition at 100 μM) |
| Kikkanol C | >100 (16.5% inhibition at 100 μM) |
| Kikkanol D | >100 (18.3% inhibition at 100 μM) |
| Kikkanol E | >100 (36.2% inhibition at 100 μM) |
| Kikkanol F | >100 (14.0% inhibition at 100 μM) |
| Kikkanol F monoacetate | 91.3 |
| cis-Spiroketalenolether polyyne | 38.3 |
| trans-Spiroketalenolether polyyne | 59.5 |
| Luteolin | 19.7 (cytotoxic at 100 μM) |
| Eupatilin | 42.4 |
| L-NMMA (reference) | 27.9 |
This comparative analysis indicates that while Kikkanol F possesses some anti-inflammatory potential, other constituents from Chrysanthemum indicum, particularly acetylenic compounds and flavonoids, demonstrate more potent inhibitory activity against NO production .
ADMET Properties
Predicted Pharmacokinetic Parameters
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Kikkanol F provide valuable insights into its potential pharmaceutical applications and limitations. These properties have been predicted using computational models such as admetSAR 2.
Table 4: Predicted ADMET Properties of Kikkanol F
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Positive | 97.67% |
| Caco-2 Permeability | Negative | 52.01% |
| Blood-Brain Barrier Penetration | Positive | 52.50% |
| Human Oral Bioavailability | Positive | 51.43% |
| Subcellular Localization | Mitochondria | 78.40% |
| Hepatotoxicity | Positive | 52.50% |
| Carcinogenicity | Negative | 86.00% |
| Ames Mutagenesis | Negative | 63.00% |
| Skin Sensitization | Positive | 50.62% |
| Respiratory Toxicity | Negative | 57.78% |
| Fish Aquatic Toxicity | Positive | 96.99% |
The predicted ADMET profile suggests that Kikkanol F likely has good intestinal absorption but may have limited Caco-2 permeability. It has a modest probability of crossing the blood-brain barrier and achieving oral bioavailability . The compound shows potential for mitochondrial localization, which may be relevant to its cellular mechanisms of action.
Metabolic Interactions
Table 5: Predicted Metabolic Enzyme Interactions of Kikkanol F
| Enzyme/Transporter | Interaction | Probability (%) |
|---|---|---|
| OATP1B1 Inhibitor | Positive | 93.89% |
| OATP1B3 Inhibitor | Positive | 94.99% |
| MATE1 Inhibitor | Negative | 100.00% |
| P-glycoprotein Inhibitor | Negative | 91.83% |
| P-glycoprotein Substrate | Negative | 82.13% |
| CYP3A4 Substrate | Negative | 54.62% |
| CYP2C9 Substrate | Negative | 81.89% |
| CYP2D6 Substrate | Negative | 75.80% |
| CYP3A4 Inhibition | Negative | 79.63% |
| CYP2C9 Inhibition | Negative | 68.08% |
| CYP2C19 Inhibition | Negative | 75.11% |
| CYP inhibitory Promiscuity | Negative | 82.08% |
| UGT Catalyzed | Positive | 70.00% |
These predictions suggest that Kikkanol F may inhibit OATP transporters but is unlikely to significantly inhibit cytochrome P450 enzymes or serve as a substrate for major drug-metabolizing enzymes . These characteristics may be favorable for potential drug development by minimizing the risk of drug-drug interactions.
Predicted Biological Targets
Using computational prediction models (Super-PRED), several potential biological targets have been identified for Kikkanol F. These predictions provide direction for future experimental validation and potential therapeutic applications.
Table 6: Predicted Biological Targets of Kikkanol F
| Target | Probability (%) | Model Accuracy (%) |
|---|---|---|
| Cannabinoid CB2 receptor | 95.60% | 97.25% |
| Nuclear factor NF-kappa-B p105 subunit | 95.57% | 96.09% |
| Cathepsin D | 92.50% | 98.95% |
| DNA-(apurinic or apyrimidinic site) lyase | 91.84% | 91.11% |
| Adenosine A1 receptor | 91.42% | 95.93% |
| Mineralocorticoid receptor | 88.58% | 100.00% |
| NT-3 growth factor receptor | 87.98% | 95.89% |
| LSD1/CoREST complex | 86.33% | 97.09% |
| Glycine receptor subunit alpha-1 | 81.81% | 90.71% |
| Glutamate NMDA receptor | 81.49% | 95.89% |
| Androgen Receptor | 81.36% | 96.43% |
The high probability of interaction with the cannabinoid CB2 receptor and NF-κB suggests potential anti-inflammatory and immunomodulatory roles for Kikkanol F . These predictions align with the observed inhibitory effects on nitric oxide production, which is often mediated through NF-κB signaling pathways.
Related Compounds
Kikkanol Family Compounds
Kikkanol F belongs to a family of structurally related germacrane-type sesquiterpenes isolated from Chrysanthemum indicum. These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Key related compounds include:
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Kikkanol D - A germacrane-type sesquiterpene isolated alongside Kikkanol F
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Kikkanol E - Another member of the kikkanol family with similar structural features
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Kikkanol F monoacetate - An acetylated derivative of Kikkanol F with the molecular formula C₁₇H₂₈O₄ and molecular weight 296.19875938 g/mol
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Kikkanols A, B, and C - Earlier isolated eudesmane-type sesquiterpenes from the same plant source
The structural relationships between these compounds provide valuable information for structure-activity relationship studies and may guide future pharmacological investigations.
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